molecular formula C27H25ClN4O3S B2702600 N-[(3-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide CAS No. 689770-36-3

N-[(3-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide

Cat. No.: B2702600
CAS No.: 689770-36-3
M. Wt: 521.03
InChI Key: SQIBIFYNANOMDV-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a useful research compound. Its molecular formula is C27H25ClN4O3S and its molecular weight is 521.03. The purity is usually 95%.
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Biological Activity

N-[(3-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article explores its structure, synthesis, biological activity, and relevant case studies.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C27H25ClN4O3S
  • Molecular Weight: 521.0 g/mol
  • CAS Number: 689770-36-3

The compound features a complex structure that includes a chlorophenyl moiety and a morpholino group attached to a tetrahydroquinazoline core. This structural complexity is believed to contribute to its biological activity.

Anticancer Properties

Studies indicate that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Inhibition of Cancer Cell Proliferation:
    • A related study showed that benzofuran derivatives exhibited IC50 values ranging from 1.48 µM to 68.9 µM against non-small cell lung carcinoma (NSCLC) A549 and NCI-H23 cell lines . This suggests that structural modifications similar to those in N-[...]-benzamide could enhance antiproliferative effects.
  • Mechanism of Action:
    • The mechanism appears to involve the inhibition of specific protein kinases which are crucial for cancer cell proliferation . By modulating these enzymatic activities, the compound may effectively disrupt cancer cell growth.

Additional Biological Activities

Beyond anticancer effects, the compound's structure suggests potential activities against various biological targets:

  • Antimicrobial Activity: Compounds with similar morpholino groups have been shown to possess antimicrobial properties.
  • Enzyme Inhibition: The presence of the sulfonamide group may indicate potential as an enzyme inhibitor, which could be explored further in biochemical assays.

Study on Related Compounds

A comparative study on morpholino-substituted derivatives revealed that:

  • Compounds with morpholino groups significantly enhanced cytotoxicity against cancer cell lines compared to their non-morpholino counterparts .

The study highlighted the importance of substituent effects on biological activity, emphasizing that the presence of functional groups like morpholines can lead to improved pharmacological profiles.

CompoundIC50 (µM)Cell LineActivity Type
4b1.48A549Antiproliferative
15a2.52NCI-H23Apoptosis Induction
16a1.50NCI-H23Apoptosis Induction

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O3S/c28-21-3-1-2-19(14-21)16-29-25(33)20-6-4-18(5-7-20)17-32-26(34)23-15-22(31-10-12-35-13-11-31)8-9-24(23)30-27(32)36/h1-9,14-15,23H,10-13,16-17H2,(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOFVVYOXQLSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3C(=NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCC5=CC(=CC=C5)Cl)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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